molecular formula C13H16O3 B209277 BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE

BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE

Cat. No.: B209277
M. Wt: 220.26 g/mol
InChI Key: RDUCOWDKAANTQZ-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with a benzyl group, a hydroxyl group, and a carboxylate group. The stereochemistry of the compound is defined by the (1S,3R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

benzyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m1/s1

InChI Key

RDUCOWDKAANTQZ-NEPJUHHUSA-N

SMILES

C1CC(CC1C(=O)OCC2=CC=CC=C2)O

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CC(CC1C(=O)OCC2=CC=CC=C2)O

Synonyms

(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure product . Another method involves the use of chiral catalysts to induce stereoselectivity during the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE
Reactant of Route 2
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BENZYL (1R,3S)-3-HYDROXYCYCLOPENTANE-1-CARBOXYLATE

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